

Spectral Data Analysis of 6-Isopropylpyridin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 6-Isopropylpyridin-2-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for **6-Isopropylpyridin-2-amine**, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, provides standardized experimental protocols, and presents logical workflows for spectral analysis.

Molecular Structure and Properties

- IUPAC Name: **6-Isopropylpyridin-2-amine**
- Synonyms: 2-Amino-6-isopropylpyridine, 6-(1-Methylethyl)-2-pyridinamine
- CAS Number: 78177-12-5[1]
- Molecular Formula: C₈H₁₂N₂[1]
- Molecular Weight: 136.20 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for **6-Isopropylpyridin-2-amine** is not widely available in public spectral databases. Therefore, the following data is predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Predicted ^1H NMR Spectral Data

The predicted ^1H NMR spectrum of **6-Isopropylpyridin-2-amine** in a suitable deuterated solvent (e.g., CDCl_3) would exhibit the following signals:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.3 - 7.5	Triplet	1H	H-4 (Pyridyl)
~ 6.4 - 6.6	Doublet	1H	H-3 or H-5 (Pyridyl)
~ 6.2 - 6.4	Doublet	1H	H-3 or H-5 (Pyridyl)
~ 4.5 - 5.5	Broad Singlet	2H	-NH ₂
~ 2.8 - 3.0	Septet	1H	-CH- (Isopropyl)
~ 1.2 - 1.3	Doublet	6H	-CH ₃ (Isopropyl)

Predicted ^{13}C NMR Spectral Data

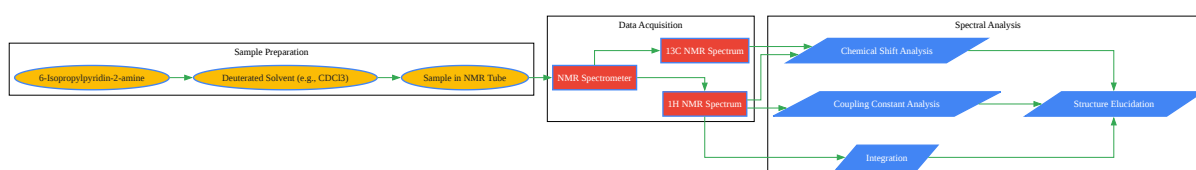
The predicted ^{13}C NMR spectrum would show six distinct signals corresponding to the carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment
~ 160 - 162	C-2 (Pyridyl, C-NH ₂)
~ 158 - 160	C-6 (Pyridyl, C-isopropyl)
~ 138 - 140	C-4 (Pyridyl)
~ 110 - 112	C-3 or C-5 (Pyridyl)
~ 105 - 107	C-3 or C-5 (Pyridyl)
~ 35 - 37	-CH- (Isopropyl)
~ 22 - 24	-CH ₃ (Isopropyl)

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of small organic molecules like **6-Isopropylpyridin-2-amine** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
- **¹H NMR Parameters:** Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- **¹³C NMR Parameters:** Proton-decoupled ¹³C NMR spectra are typically acquired with a wider spectral width and a longer relaxation delay.



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A logical workflow for NMR spectral analysis.

Mass Spectrometry (MS)

The mass spectrum of **6-Isopropylpyridin-2-amine** provides valuable information about its molecular weight and fragmentation pattern.

Mass Spectrometry Data

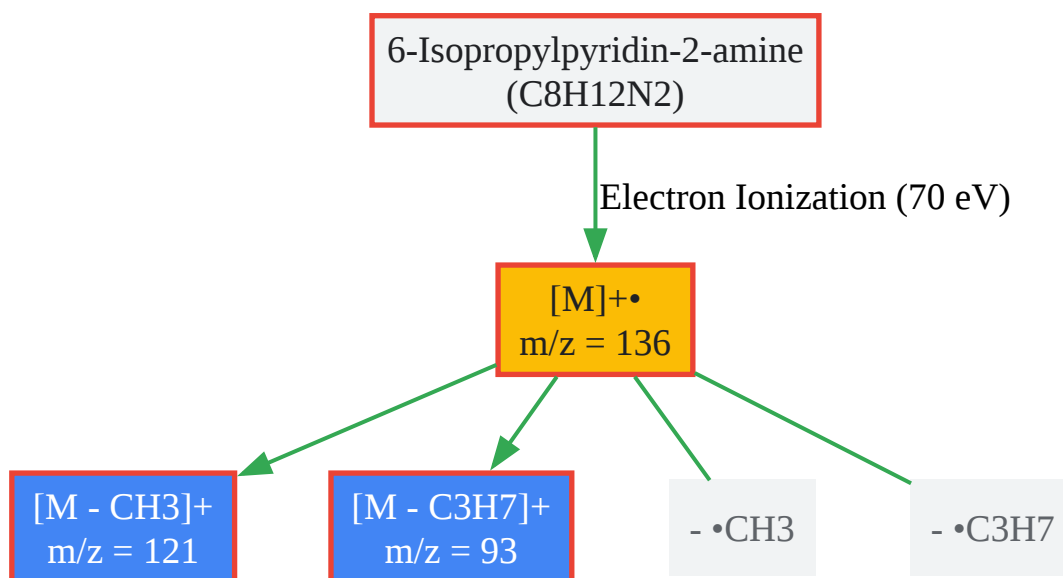
A GC-MS spectrum is available for 6-isopropyl-2-pyridylamine[1][2]. The key features of the electron ionization (EI) mass spectrum are summarized below.

m/z	Ion	Notes
136	$[M]^+$	Molecular Ion
121	$[M - CH_3]^+$	Loss of a methyl group (base peak)
93	$[M - C_3H_7]^+$	Loss of the isopropyl group

Experimental Protocol for Mass Spectrometry

The following is a general procedure for obtaining an electron ionization mass spectrum:

- **Sample Introduction:** The compound is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification.
- **Ionization:** In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M^+).
- **Fragmentation:** The excess energy from ionization leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** An electron multiplier detects the separated ions, generating a mass spectrum that plots ion abundance versus m/z .



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Proposed fragmentation pathway for **6-Isopropylpyridin-2-amine** in EI-MS.

Conclusion

The combined analysis of NMR and mass spectrometry data is essential for the unambiguous structural confirmation of **6-Isopropylpyridin-2-amine**. While experimental NMR data is currently limited in public domains, the predicted spectra, in conjunction with the available mass spectrometry data, provide a robust analytical profile for this compound. The protocols and workflows presented herein offer a standardized approach for researchers in the fields of chemical synthesis and drug development.

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References

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